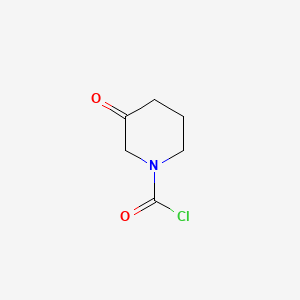
3-Oxopiperidine-1-carbonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxopiperidine-1-carbonylchloride is a chemical compound with the molecular formula C6H8ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: 3-Oxopiperidine-1-carbonylchloride can be synthesized through several methods. One common approach involves the reaction of piperidine with phosgene (COCl2) under controlled conditions to introduce the carbonyl chloride group. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Safety measures are crucial due to the toxic nature of phosgene .
化学反応の分析
Types of Reactions: 3-Oxopiperidine-1-carbonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: Reduction of the carbonyl group can yield piperidine derivatives with different functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Catalysts: Transition metal catalysts, such as palladium or platinum, can facilitate certain reactions.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Reduced Piperidine Derivatives: Obtained via reduction reactions.
Cyclized Heterocycles: Resulting from cyclization processes.
科学的研究の応用
3-Oxopiperidine-1-carbonylchloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It plays a role in the synthesis of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of 3-oxopiperidine-1-carbonylchloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in forming various derivatives and its role in biological systems as an enzyme inhibitor .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by reacting with active site residues.
Signal Transduction: It may interfere with signaling pathways by modifying key proteins.
類似化合物との比較
3-Oxopiperidine-1-carbonylchloride can be compared with other piperidine derivatives:
1-Boc-3-piperidone: Similar in structure but contains a tert-butoxycarbonyl (Boc) protecting group.
4-Piperidone: Lacks the carbonyl chloride group and has different reactivity.
N-Boc-3-pyrrolidinone: A related compound with a pyrrolidine ring instead of piperidine.
Uniqueness: The presence of the carbonyl chloride group in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
特性
分子式 |
C6H8ClNO2 |
|---|---|
分子量 |
161.58 g/mol |
IUPAC名 |
3-oxopiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c7-6(10)8-3-1-2-5(9)4-8/h1-4H2 |
InChIキー |
IICZJSUZXLJWQX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CN(C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B13581852.png)
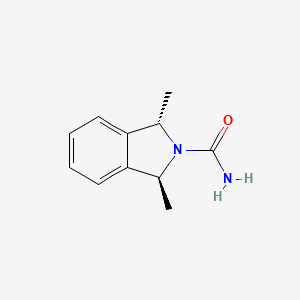
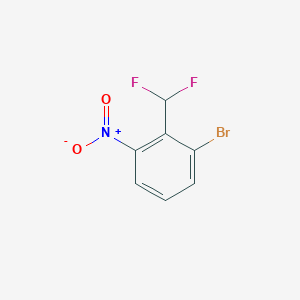
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13581859.png)
![2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B13581860.png)
![2-[4-(4-Chlorobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B13581868.png)
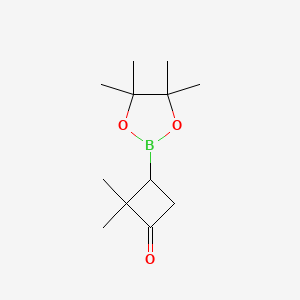
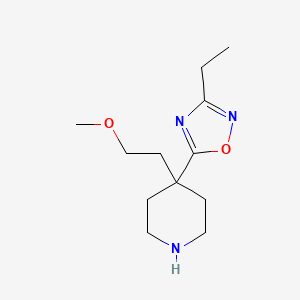

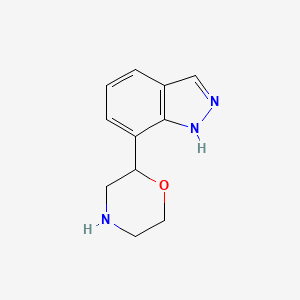
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)

![1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13581938.png)
![[3-(Methylamino)propyl]phosphonic acid](/img/structure/B13581946.png)
